molecular formula C8H15N B15248492 2-Allylpiperidine

2-Allylpiperidine

Cat. No.: B15248492
M. Wt: 125.21 g/mol
InChI Key: ILOLJAYGPOJDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allylpiperidine is a chiral piperidine derivative featuring an allyl group at the 2-position of the piperidine ring. Its synthesis often employs stereocontrolled methods, such as the use of tert-butanesulfinamide as a chiral auxiliary to achieve high diastereoselectivity (dr = 94:6) . A notable two-step protocol starts with 5-bromopentanal, which undergoes aminoallylation with allylindium reagents to form a sulfinimine intermediate, followed by base-mediated cyclization to yield enantiopure this compound . This method is scalable and avoids complex purification, making it industrially viable .

The compound serves as a key intermediate in alkaloid synthesis, enabling access to natural products like (+)-coniine, (−)-pelletierine, and cermizines . Its allyl group provides a reactive site for further functionalization, such as oxidative cleavage or alkylation, enhancing its utility in medicinal chemistry .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-prop-2-enylpiperidine

InChI

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2

InChI Key

ILOLJAYGPOJDHT-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylpiperidine can be achieved through several methods. One efficient route involves the aminoallylation of 5-bromo-pentanal using a sulfinimine intermediate. This process typically involves the use of ®-tert-butanesulfinamide and titanium tetraethoxide under thermal or microwave activation . The reaction proceeds with high diastereoselectivity, yielding the desired product in good yields.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. For instance, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Allylpiperidine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or alcohols.

    Reduction: The piperidine ring can be reduced to form saturated amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides and alcohols.

    Reduction: Saturated amines.

    Substitution: Substituted piperidines with various functional groups.

Mechanism of Action

The mechanism of action of 2-Allylpiperidine involves its interaction with molecular targets and pathways. For instance, its derivatives can bind to DNA via intercalation, exhibiting potent anticancer effects . The allyl group allows for further functionalization, enhancing its biological activity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidines with Alkene/Alkyne Chains
Compound Structural Feature Synthesis Method Diastereoselectivity Key Applications
2-Allylpiperidine Allyl group at C2 Aminoallylation + cyclization dr = 94:6 Alkaloid synthesis (e.g., pelletierine)
2-Alkynylpiperidine Alkyne chain at C2 Cu-catalyzed coupling dr = 85:15 Quinolizidine alkaloids (e.g., lupinine)
2,6-Disubstituted Piperidine Allyl groups at C2 and C6 Iridium-catalyzed allylic cyclization dr > 20:1 Piperidine alkaloids (e.g., sedamine)

Key Differences :

  • Synthetic Efficiency : this compound is synthesized in two steps with minimal chromatography , whereas 2-alkynylpiperidines require additional protection/deprotection steps for alkyne stability .
Pyridine-Containing Analogs
Compound Structural Feature Pharmacological Relevance Synthesis Complexity
This compound Piperidine core + allyl group Alkaloid precursor Moderate
2-(Piperidin-2-yl)pyridine Piperidine fused with pyridine Potential kinase inhibition High (multi-step coupling)
6-Allyl-2,3-dimethoxypyridine Allyl group at C6, methoxy groups Unknown (structural analog) Moderate

Key Differences :

  • Structural Flexibility : The allyl group in this compound offers more versatile functionalization than rigid pyridine-containing analogs .

Key Differences :

  • Scalability : this compound’s synthesis is more scalable than 2-vinylpiperidine, which requires sensitive catalysts .
  • Versatility: The allyl group’s oxidative lability allows this compound to act as a linchpin for diverse transformations, unlike 2-cyanopiperidine .

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